3-[4-(2-Cyclopentylethylsulfonyl)piperazin-1-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(2-Cyclopentylethylsulfonyl)piperazin-1-yl]propanoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as CP-465,022 and is classified as a selective GABA-B receptor antagonist.
Wirkmechanismus
3-[4-(2-Cyclopentylethylsulfonyl)piperazin-1-yl]propanoic acid acts as a selective antagonist of the GABA-B receptor. The GABA-B receptor is a metabotropic receptor that is involved in the regulation of neurotransmitter release and neuronal excitability. By blocking the GABA-B receptor, 3-[4-(2-Cyclopentylethylsulfonyl)piperazin-1-yl]propanoic acid enhances the release of dopamine and other neurotransmitters in the brain, which can lead to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[4-(2-Cyclopentylethylsulfonyl)piperazin-1-yl]propanoic acid are primarily related to its effects on the GABA-B receptor. It has been shown to enhance the release of dopamine and other neurotransmitters in the brain, which can lead to its therapeutic effects. It has also been shown to have anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[4-(2-Cyclopentylethylsulfonyl)piperazin-1-yl]propanoic acid for lab experiments is its selectivity for the GABA-B receptor. This allows for more precise targeting of the receptor and reduces the risk of off-target effects. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 3-[4-(2-Cyclopentylethylsulfonyl)piperazin-1-yl]propanoic acid. One potential direction is the development of more potent and selective GABA-B receptor antagonists for the treatment of neurological and psychiatric disorders. Another direction is the study of the effects of this compound on other neurotransmitter systems and its potential use in the treatment of other disorders such as pain and addiction. Additionally, further research is needed to determine the long-term safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of 3-[4-(2-Cyclopentylethylsulfonyl)piperazin-1-yl]propanoic acid involves the reaction of 2-cyclopentylethylamine with 1-(chloromethyl)-4-(2-methoxyphenyl)piperazine. The reaction is carried out in the presence of a base and an organic solvent such as acetonitrile. The resulting product is then purified using chromatographic techniques to obtain the final product.
Wissenschaftliche Forschungsanwendungen
3-[4-(2-Cyclopentylethylsulfonyl)piperazin-1-yl]propanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of various neurological and psychiatric disorders such as anxiety, depression, and schizophrenia. It has also been studied for its potential use in the treatment of drug addiction and alcoholism.
Eigenschaften
IUPAC Name |
3-[4-(2-cyclopentylethylsulfonyl)piperazin-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4S/c17-14(18)5-7-15-8-10-16(11-9-15)21(19,20)12-6-13-3-1-2-4-13/h13H,1-12H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUZXQZZTZKZDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCS(=O)(=O)N2CCN(CC2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.